Norfluoxetine hydrochloride

Catalog No.
S537506
CAS No.
57226-68-3
M.F
C16H17ClF3NO
M. Wt
331.76 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfluoxetine hydrochloride

CAS Number

57226-68-3

Product Name

Norfluoxetine hydrochloride

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride

Molecular Formula

C16H17ClF3NO

Molecular Weight

331.76 g/mol

InChI

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H

InChI Key

GMTWWEPBGGXBTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl

Solubility

Soluble in DMSO

Synonyms

desmethylfluoxetine, norfluoxetin, norfluoxetine, norfluoxetine hydrochloride, norfluoxetine, (+-)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl

Description

The exact mass of the compound Norfluoxetine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Mental Health Conditions

Norfluoxetine hydrochloride's primary area of research is in treating mental health conditions, particularly those linked to serotonin imbalances. Extensive studies have been conducted on its efficacy in:

  • Depression: Norfluoxetine is a well-established treatment for major depressive disorder. Research shows it improves mood, reduces negative thoughts, and increases feelings of well-being [].
  • Anxiety Disorders: Norfluoxetine has proven effective in treating various anxiety disorders, including generalized anxiety disorder, social anxiety disorder, and panic disorder [].
  • Obsessive-Compulsive Disorder (OCD): Research suggests that norfluoxetine can significantly reduce OCD symptoms by regulating serotonin signaling in the brain [].

These studies highlight norfluoxetine's role in modulating serotonin activity and improving symptoms associated with these conditions.

Pharmacokinetic and Pharmacodynamic Research

Beyond its therapeutic effects, norfluoxetine hydrochloride is crucial for research in drug development. Studies explore its:

  • Metabolism: Scientists investigate how the body breaks down norfluoxetine, identifying its metabolites and their potential effects.
  • Distribution: Research examines how norfluoxetine is distributed throughout the body, reaching target sites in the brain.
  • Elimination: Studies analyze how norfluoxetine is eliminated from the body, informing safe and effective dosing regimens.
  • Pharmacodynamics: Research explores how norfluoxetine interacts with its target receptors and how these interactions lead to therapeutic effects.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

56161-73-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Shi S, Liu Y, Wu J, Li Z, Zhao Y, Zhong D, Zeng F. Comparative bioavailability and tolerability of a single 20-mg dose of two fluoxetine hydrochloride dispersible tablet formulations in fasting, healthy Chinese male volunteers: an open-label, randomized-sequence, two-period crossover study. Clin Ther. 2010 Oct;32(11):1977-86. doi: 10.1016/j.clinthera.2010.10.003. PubMed PMID: 21095492.
2: Keller T, Cambon N, Genevray M, Crivelli F, Crivelli M, Dal BL, Mazzucchelli P, Ismaili S, Marzo A. Bioequivalence study of fluoxetine hydrochloride in healthy volunteers. Arzneimittelforschung. 2005;55(9):491-7. PubMed PMID: 16229112.
3: Pohland RC, Bernhard NR. Postmortem serum and tissue redistribution of fluoxetine and norfluoxetine in dogs following oral administration of fluoxetine hydrochloride (Prozac). J Forensic Sci. 1997 Sep;42(5):812-6. PubMed PMID: 9304827.
4: Spencer MJ. Fluoxetine hydrochloride (Prozac) toxicity in a neonate. Pediatrics. 1993 Nov;92(5):721-2. PubMed PMID: 8414864.
5: Lester BM, Cucca J, Andreozzi L, Flanagan P, Oh W. Possible association between fluoxetine hydrochloride and colic in an infant. J Am Acad Child Adolesc Psychiatry. 1993 Nov;32(6):1253-5. PubMed PMID: 8282672.

Explore Compound Types